9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-
CAS No.: 63885-66-5
Cat. No.: VC18695130
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63885-66-5 |
|---|---|
| Molecular Formula | C21H19N3O |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | YYTLYUBIYOCQPN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43 |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
| Property | Value |
|---|---|
| CAS No. | 63885-66-5 |
| Molecular Formula | |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43 |
| InChIKey | YYTLYUBIYOCQPN-UHFFFAOYSA-N |
The canonical SMILES string and InChIKey provide unambiguous representations of its connectivity and stereochemical features . X-ray crystallographic analyses of related β-carbolinones confirm planar aromatic systems and hydrogen-bonding interactions that stabilize the molecular conformation .
Biological Activities and Mechanisms
Neuroprotective Effects
The β-carboline scaffold interacts with serotonin receptors and monoamine oxidases (MAOs), implicating it in neurodegenerative disease research . Structural analogs of this compound have shown neuroprotective effects in in vitro models of Parkinson’s disease by reducing oxidative stress and inhibiting α-synuclein aggregation .
Antimicrobial and Anti-Inflammatory Properties
Functionalization at the 3-position introduces hydrogen-bonding motifs that enhance interactions with microbial enzymes. Derivatives bearing benzamide groups exhibit moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) and Escherichia coli (MIC: 32–64 µg/mL) . Additionally, suppression of NF-κB signaling in macrophages suggests anti-inflammatory applications .
Physicochemical and Pharmacokinetic Properties
Metabolic Profile
Cytochrome P450 (CYP) isoform screening reveals predominant metabolism by CYP3A4 and CYP2D6, generating hydroxylated and demethylated metabolites . Pharmacokinetic modeling predicts a half-life () of 4–6 hours in humans, with moderate bioavailability (30–40%) due to first-pass hepatic metabolism .
Applications in Materials Science
The extended π-conjugation system of β-carbolines enables applications in organic electronics. Thin films of this compound exhibit semiconductor behavior with a hole mobility of , comparable to polycrystalline silicon . Functionalization with electron-withdrawing groups (e.g., benzamido) further tunes the bandgap (), making it suitable for photovoltaic devices .
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